2-(4-Amino-2-chlorophenyl)acetonitrile

Physicochemical characterization Process chemistry Purification

For medicinal chemistry teams developing imidazoquinoline-based kinase inhibitors, sourcing the correct regioisomer is critical. Generic or mono-substituted analogs cause failed cyclizations and incorrect regiochemistry. • Unique 4-amino-2-chloro pattern enables successful fused heterocycle formation, as validated in patented 1H-imidazo[4,5-c]quinoline syntheses. • 98% commercial purity reduces pre-reaction purification burdens. • Balanced LogP (2.57) and PSA (49.81 Ų) support favorable ADME profiles in lead optimization. • Solid physical form, boiling point 339.4 °C, and 2-8 °C storage simplify scale-up logistics.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 180150-18-9
Cat. No. B070422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-2-chlorophenyl)acetonitrile
CAS180150-18-9
Synonyms2-(4-AMINO-2-CHLOROPHENYL)ACETONITRILE
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)CC#N
InChIInChI=1S/C8H7ClN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2
InChIKeyRLBHCLJUVIJFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-2-chlorophenyl)acetonitrile: Key Properties & Purity


2-(4-Amino-2-chlorophenyl)acetonitrile is an organic intermediate featuring a chloro‑ and amino‑substituted phenyl ring bonded to an acetonitrile group. It is primarily used as a building block in pharmaceutical and agrochemical synthesis . The compound is characterized by a molecular formula of C8H7ClN2, a molecular weight of 166.61 g/mol, and is available with a purity specification of 98% . Computed physicochemical properties include a predicted LogP of 2.57 and a polar surface area (PSA) of 49.81 Ų [1].

Dual amino-chloro substitution supports heterocyclic synthesis routes
Defined purity specification reduces side-reaction risk in downstream transformations
Solid physical form and thermal profile enable high-temperature processing workflows

Why 2-(4-Amino-2-chlorophenyl)acetonitrile Cannot Be Substituted with Simple Analogs


Substituting 2-(4-Amino-2-chlorophenyl)acetonitrile with simpler analogs such as 2-(4-aminophenyl)acetonitrile or 2-(2-chlorophenyl)acetonitrile results in significantly different physicochemical and reactivity profiles. The simultaneous presence of an electron‑donating amino group and an electron‑withdrawing chloro group at specific positions on the phenyl ring creates a unique electronic environment and steric configuration that is critical for downstream transformations, particularly in the synthesis of imidazoquinoline‑based kinase inhibitors [1]. The dual substitution pattern also substantially alters key properties such as lipophilicity (LogP), polar surface area (PSA), boiling point, and density, which directly impact solubility, purification, and formulation behavior in industrial processes .

Electronic environment The unique 4-amino-2-chloro pattern is not reproduced by mono-substituted analogs, altering reactivity in cyclization steps.
Physicochemical shift Boiling point and density differences compared to simpler analogs may disrupt distillation and formulation workflows.
Synthetic route specificity Patent-specified substitution may be required for imidazoquinoline core construction, a feature absent in simpler analogs.

2-(4-Amino-2-chlorophenyl)acetonitrile: Quantitative Comparison vs. Key Analogs


Physicochemical Property Comparison with Simpler Analogs

The chloro substituent in 2-(4-Amino-2-chlorophenyl)acetonitrile significantly increases its boiling point (339.4 °C) and density (1.283 g/cm³) compared to the non‑chlorinated analog 2-(4-aminophenyl)acetonitrile (bp: 312 °C; density: 1.1‑1.47 g/cm³) . Additionally, the amino group elevates the boiling point and density relative to the non‑amino analog 2-(2-chlorophenyl)acetonitrile (bp: 240‑242 °C; density: 1.17 g/cm³) . The target compound is a solid at room temperature, whereas the non‑amino analog is a liquid, which has direct implications for handling, storage, and purification workflows .

Physicochemical comparison
Data to verify
Boiling point 339.4 °C +27 °C / +99 °C vs analogs Density 1.283 g/cm³ Physical form Solid (analogs: liquid or solid)
Affects distillation and handling evaluation
Computed and literature values; verify experimentally
Physicochemical characterization Process chemistry Purification

LogP and PSA vs. Phenyl-substituted Derivative

2-(4-Amino-2-chlorophenyl)acetonitrile exhibits a computed LogP of 2.57 and a polar surface area (PSA) of 49.81 Ų [1]. In contrast, its phenyl‑substituted derivative, (4-Amino-2-chlorophenyl)(phenyl)acetonitrile (CAS 4760-53-6), has a substantially higher LogP of 4.16, while maintaining the same PSA of 49.81 Ų . This difference in lipophilicity, driven by the additional phenyl ring, significantly alters membrane permeability and solubility profiles.

LogP and PSA vs. phenyl analog
Reported
LogP 2.57 −1.59 vs phenyl analog (4.16) PSA 49.81 Ų (both)
Lipophilicity context may influence solubility and permeability profiling
Computed values; same PSA but different LogP
Drug design ADME prediction Medicinal chemistry

Purity and Storage Stability vs. Non-chlorinated Analog

Commercial sources specify a purity of 98% for 2-(4-Amino-2-chlorophenyl)acetonitrile, with recommended storage at 2‑8 °C . In contrast, the non‑chlorinated analog 2-(4-aminophenyl)acetonitrile is often supplied at 95% purity and can be stored at room temperature . The higher purity specification reduces the need for additional purification steps, while the cold‑storage requirement underscores the need for controlled handling to maintain integrity.

Purity and storage stability
Data to verify
Purity 98% +3% vs analog (95%) Storage 2–8 °C vs room temp for analog
May reduce purification burden and guide handling protocols
Commercial specifications; independent verification recommended
Quality control Procurement specifications Stability

Intermediate for Imidazoquinoline Kinase Inhibitors

2-(4-Amino-2-chlorophenyl)acetonitrile is explicitly claimed as an intermediate in the synthesis of 1H‑imidazo[4,5‑c]quinoline derivatives, a class of compounds developed for the treatment of protein kinase‑dependent diseases, including cancer [1]. This direct linkage to a well‑defined therapeutic class is not present for simpler analogs such as 2-(4-aminophenyl)acetonitrile or 2-(2-chlorophenyl)acetonitrile, which lack the precise substitution pattern required for the construction of the imidazoquinoline core.

Intermediate for kinase inhibitors
Class-level
Patent role Explicitly named intermediate for imidazoquinoline kinase inhibitors Comparators not claimed
Supports synthetic route fidelity for kinase-targeted programs
Patent WO2005054238A1; class-level inference
Medicinal chemistry Kinase inhibition Oncology

Key Applications of 2-(4-Amino-2-chlorophenyl)acetonitrile


Imidazoquinoline Kinase Inhibitor Synthesis

Based on its explicit inclusion as an intermediate in the patented synthesis of 1H‑imidazo[4,5‑c]quinoline derivatives [1], this compound is directly applicable in medicinal chemistry programs targeting protein kinases for cancer therapy. The unique 4‑amino‑2‑chloro substitution pattern on the phenyl ring is essential for constructing the fused heterocyclic core, and substituting with non‑halogenated or mono‑substituted analogs would derail the synthetic route, leading to failed cyclization or incorrect regiochemistry.

Process Scale-Up with Thermally Stable Intermediate

The compound's high boiling point (339.4 °C) and solid physical form make it well‑suited for high‑temperature reactions and large‑scale distillation processes. The 98% commercial purity specification reduces the burden of additional purification, while the defined 2‑8 °C storage requirement informs appropriate facility design and inventory management. These attributes collectively minimize variability and improve process robustness in industrial manufacturing.

SAR Studies on Halogenated Phenylacetonitrile Scaffolds

The computed physicochemical properties (LogP 2.57, PSA 49.81 Ų) [2] provide a distinct data point for SAR investigations. Compared to the phenyl‑substituted analog (LogP 4.16), this compound offers a more balanced lipophilicity profile that may be advantageous for achieving favorable ADME properties in lead optimization programs. Its intermediate LogP value allows researchers to probe the effect of halogenation and amine substitution on permeability and solubility without the confounding influence of an additional aromatic ring.

Reference Standard for Analytical Method Development and QC

With well‑characterized computed properties including density (1.283 g/cm³), refractive index (1.607), and predicted NMR spectra , this compound can serve as a reference material for developing HPLC, GC, or spectroscopic methods. Its distinct retention time and spectral signature, attributable to the dual amino‑chloro substitution, enable reliable identification and quantification in complex reaction mixtures, a capability that is diminished when using less substituted analogs.

Application
Selection Property
Validation Focus
Imidazoquinoline synthesis
Dual amino‑chloro substitution pattern
Synthetic route reproducibility
High-temperature process scale‑up
Thermal stability and solid physical form
Distillation and handling validation
Structure–activity relationship studies
Computed lipophilicity and polarity profile
Permeability and solubility modeling
Analytical reference standard
Well‑characterized computed properties
HPLC/GC method calibration

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